N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Description
N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a spirocyclic amine derivative featuring a unique 1-oxa-7-azaspiro[4.4]nonane core. The compound combines a fluorinated aryl group (3-fluorophenyl) with a rigid spirocyclic framework, which imparts distinct stereochemical and electronic properties. Such spirocyclic amines are of significant interest in medicinal chemistry and asymmetric catalysis due to their conformational rigidity and ability to act as chiral ligands or pharmacophores.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-2-1-3-11(6-10)16-12-7-13(17-8-12)4-5-15-9-13/h1-3,6,12,15-16H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJXVRSQHKXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Construction
The spirocyclic scaffold is synthesized through a Mitsunobu reaction followed by deprotection (Figure 1):
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Starting material : Boc-protected 4-(hydroxymethyl)piperidine (33 ) and a diol.
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Mitsunobu reaction : DIAD/PPh mediates ether formation, yielding Boc-protected spiro intermediate.
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Deprotection : Treatment with HCl in dioxane removes the Boc group, generating the free amine (35 ).
Reaction Conditions :
Nitro Reduction Pathway
Alternative routes involve Michael addition and nitro group reduction :
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Michael addition : Nitro-containing precursor (14 ) reacts with methyl acrylate.
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Reduction : NaBH/NiCl reduces the nitro group to an amine.
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Cyclization : Base-mediated intramolecular cyclization forms the spiroamine.
Key advantage : Permits stereochemical control during spirocycle formation.
Introduction of the 3-Fluorophenyl Group
Carbamate-Mediated Nucleophilic Substitution
The spirocyclic amine is activated as a 4-nitrophenyl carbamate to facilitate aryl group incorporation:
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Carbamate formation : Reaction of 35 with 4-nitrophenyl chloroformate in DCM.
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Displacement : 3-Fluoroaniline attacks the electrophilic carbamate, yielding the target compound (Figure 2).
Optimization :
Buchwald-Hartwig Amination
For less nucleophilic aryl amines, palladium-catalyzed coupling is employed:
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Substrate : Bromo- or iodo-spiro intermediate.
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Coupling : Pd(OAc), Xantphos, CsCO, and 3-fluoroaniline in toluene.
Conditions :
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 1H, Ar-H), 6.70–6.60 (m, 3H, Ar-H), 3.85–3.70 (m, 4H, OCH), 3.20–3.00 (m, 2H, NCH), 2.90–2.70 (m, 4H, spiro-H).
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C NMR : δ 162.5 (d, = 245 Hz), 151.2 (C-O), 140.1 (C-N), 129.8–114.2 (Ar-C), 68.9 (OCH), 52.1–45.3 (spiro-C).
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HRMS : m/z calculated for CHFNO [M+H]: 249.1401; found: 249.1398.
Purity Assessment
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HPLC : >98% purity (C18 column, 70:30 HO/MeCN).
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Melting point : 128–130°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbamate substitution | 75 | 98 | High selectivity, mild conditions |
| Buchwald-Hartwig | 65 | 95 | Broad substrate scope |
Scale-Up and Process Optimization
One-flow telescoped synthesis (adapted from):
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Continuous flow : Combines carbamate formation and displacement in a single reactor.
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Throughput : 10 g/h with 70% yield.
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Purification : Automated flash chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amines.
Scientific Research Applications
N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can be compared to the following analogues based on evidence-derived data:
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide (CAS: 2059927-99-8)
- Structure: Shares the 1-oxa-7-azaspiro[4.4]nonane core but substitutes the 3-fluorophenyl group with an acetamide moiety.
- Synthesis: Likely synthesized via similar spirocyclic intermediates (e.g., 1-azaspiro[4.4]nonane-6-one, as in ).
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals or ligands ().
Key Data :
Property Value Molecular Formula C₉H₁₆N₂O₂ Molecular Weight 184.24 g/mol Purity ≥95% (HPLC)
Its hydrophilicity may also differ due to the amide substituent .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Structure : Features a smaller spiro ring (3.5 vs. 4.4) and a ketone group at position 1.
- Synthesis : Likely prepared via cyclization or annulation strategies ().
- Applications : Explored in material science and advanced pharmaceutical research due to its rigid, oxygen-rich spiro system.
Comparison : The reduced ring size (spiro[3.5] vs. spiro[4.4]) decreases steric bulk but may limit conformational diversity. The ketone group introduces electrophilic reactivity absent in the amine-based target compound .
1-Azaspiro[4.4]nonane-6-one Derivatives
- Structure : Retains the spiro[4.4] framework but replaces the oxa group with a ketone.
- Synthesis : Synthesized via hydroamination/semipinacol rearrangement ().
- Applications : Widely used as precursors for chiral ligands in asymmetric catalysis (e.g., hydrogenation, Michael additions). For example, a derivative achieved 86% enantiomeric excess (ee) in asymmetric hydrogen transfer reactions ().
Comparison : The absence of the oxa group reduces electronic asymmetry, while the ketone enhances rigidity. Catalytic performance may differ due to altered Lewis basicity .
Aryl-Substituted Spirocyclic Amines (EP 1 171 127 B1)
- Structure: Includes compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine, which combine spirocyclic or olefinic motifs with aryl groups.
- Synthesis : Prepared via palladium-catalyzed coupling ().
- Applications : Used in polymer synthesis (e.g., polyimides) and as intermediates for bioactive molecules.
Key Research Findings and Trends
Spirocyclic Rigidity vs. Reactivity : Larger spiro frameworks (e.g., [4.4]) enhance stereochemical control but may complicate synthesis. Smaller systems (e.g., [3.5]) offer synthetic accessibility at the cost of conformational flexibility .
Substituent Effects: Fluorinated aryl groups (as in the target compound) improve metabolic stability and binding affinity in drug design compared to non-fluorinated analogues ().
Catalytic Performance: Azaspiro[4.4]nonane-based ligands demonstrate superior enantioselectivity in asymmetric reactions (e.g., 86% ee in hydrogen transfer) compared to non-spiro or smaller spiro systems .
Biological Activity
N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 235.26 g/mol |
| CAS Number | 8393587 |
The compound's structure can be visualized as a spirocyclic arrangement, which contributes to its distinctive chemical behavior and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activity and receptor binding, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, with results showing promising cytotoxic effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a novel antimicrobial agent.
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of the compound in human breast cancer cell lines (MCF-7). The study revealed:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| 10 µM | 75% |
| 25 µM | 50% |
| 50 µM | 25% |
The results suggest that higher concentrations lead to increased cytotoxicity, indicating its potential as an anticancer therapeutic.
Q & A
Q. What synthetic strategies are effective for constructing the 1-oxa-7-azaspiro[4.4]nonane scaffold in this compound?
The synthesis of the spirocyclic core can be achieved via stereoselective cyclization or ring-closing reactions. For example, D-glucose has been used as a chiral starting material to generate the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton in related compounds through asymmetric synthesis . Protecting groups like tert-butoxycarbonyl (Boc) are often employed to stabilize intermediates during multi-step syntheses . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance yield and purity.
Q. How can researchers confirm the structural identity and purity of this compound?
Structural confirmation requires a combination of techniques:
- NMR : Analyze proton/carbon environments to verify the spirocyclic structure and fluorine substitution.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., C20H44N8O9S derivatives with MW 572.69 in related spiro compounds) .
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated in studies of structurally similar azaspirene . Purity can be assessed via HPLC (e.g., Chromolith or Purospher® columns) with UV/fluorescence detection .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screens should focus on target-agnostic assays:
- In vitro cytotoxicity : Use cancer cell lines to assess antiproliferative activity.
- Enzyme inhibition : Test against kinases or proteases, given the structural similarity to azaspirene, a known angiogenesis inhibitor .
- Fluorometric assays : Adapt fluorescamine-based methods (if primary amines are present) for high-throughput screening .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this spirocyclic compound?
Asymmetric synthesis strategies include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., D-glucose) to induce desired stereochemistry .
- Catalytic asymmetric reactions : Employ transition-metal catalysts or organocatalysts to control spirocenter formation.
- Dynamic kinetic resolution : Leverage reversible bond formation to favor a single stereoisomer. Structural analogs like pseurotin A and azaspirene demonstrate the importance of stereochemistry in biological activity .
Q. What mechanistic insights exist for the biological activity of related 1-oxa-7-azaspiro compounds?
Azaspirene, a natural product with the same spiro skeleton, inhibits angiogenesis by targeting endothelial cell migration and tube formation. Mechanistic studies involve:
- Protein binding assays : Identify molecular targets (e.g., kinases, receptors) via pull-down experiments or surface plasmon resonance (SPR).
- Gene expression profiling : Assess downstream pathways (e.g., VEGF signaling) using RNA-seq or qPCR .
- In vivo models : Validate efficacy in zebrafish or murine angiogenesis models .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies may arise from variations in:
- Stereochemical purity : Enantiomers or diastereomers can exhibit divergent activities.
- Assay conditions : Optimize buffer pH, incubation time, and cell line selection (e.g., differences in Hedgehog or Pfmrk inhibitor studies) .
- Sample preparation : Ensure compound solubility and stability using co-solvents (e.g., DMSO) or stabilizers. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Methodological Considerations
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
- LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility while retaining spirocyclic integrity.
- Metabolic stability : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., fluorophenyl oxidation).
- Prodrug approaches : Mask reactive amines or hydroxyls with labile protecting groups (e.g., Boc, morpholine derivatives) .
Q. How can computational tools aid in studying this compound’s interactions with biological targets?
- Molecular docking : Predict binding modes using crystal structures of homologous targets (e.g., kinases).
- MD simulations : Assess conformational stability of the spiro scaffold in aqueous environments.
- QSAR models : Corrogate structural features (e.g., fluorine substitution, ring strain) with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
